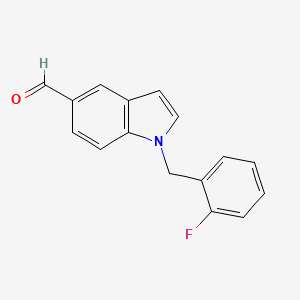![molecular formula C14H20N2O4 B2847637 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1181756-89-7](/img/structure/B2847637.png)
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid is a synthetic organic compound known for its applications in various fields, particularly in organic synthesis and pharmaceuticals. It possesses a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring, which makes it an interesting intermediate in chemical reactions.
作用機序
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The tert-butyloxycarbonyl (boc) group is known to protect amines in organic synthesis . This protection is crucial during peptide synthesis, where the Boc group prevents unwanted reactions from occurring at the amine site . The Boc group can be removed under acidic conditions when the protection is no longer needed .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways. In these pathways, amino acids are linked together to form peptides, a process that often requires the use of protected amino acids like “3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid” to ensure selectivity and efficiency .
Result of Action
The primary result of the action of “this compound” is the formation of peptides through peptide synthesis . The compound’s Boc group allows for selective and efficient peptide bond formation by protecting the amine group during synthesis .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions under which the synthesis is carried out, such as the choice of solvent and the use of other reagents .
生化学分析
Biochemical Properties
It is known that this compound can be used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Cellular Effects
As a potential participant in dipeptide synthesis, it may influence various cellular processes, including protein synthesis and enzymatic reactions .
Molecular Mechanism
The molecular mechanism of 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid involves its potential role in the synthesis of dipeptides It may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound can be used in the synthesis of dipeptides, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
It is known that the compound can be used in the synthesis of dipeptides , suggesting that it may interact with enzymes or cofactors involved in peptide synthesis.
準備方法
The synthesis of 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid generally involves the following steps:
Synthetic Routes
The initial step involves the reaction between a suitable pyridine derivative and tert-butoxycarbonyl chloride to introduce the Boc group.
This intermediate compound is then reacted with amino acids or their derivatives under appropriate conditions to yield the final product.
Reaction Conditions
The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the Boc group.
Common solvents used include dichloromethane, tetrahydrofuran, and toluene.
Base catalysts like triethylamine or pyridine are often used to neutralize the acidic by-products.
Industrial Production Methods: : Industrially, these reactions are scaled up with continuous monitoring of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product.
化学反応の分析
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized under strong oxidative conditions to form N-oxide derivatives.
Reduction: : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The Boc group can be substituted under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidizing agents: potassium permanganate, hydrogen peroxide.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Acidic deprotecting agents: trifluoroacetic acid.
Major Products
N-oxide derivatives.
Alcohols.
Free amine derivatives.
科学的研究の応用
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It serves as a building block for creating compounds that can modulate biological pathways.
Medicine: : Its derivatives have potential therapeutic properties and are being explored for drug development.
Industry: : Used in the manufacture of fine chemicals and specialty chemicals due to its reactivity and functional groups.
類似化合物との比較
Similar Compounds
3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid
3-{[(Methoxycarbonyl][(pyridin-2-yl)methyl]amino}propanoic acid
3-{[(Benzyloxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid
Uniqueness
The tert-butoxycarbonyl group provides stability under mild conditions, which makes 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid particularly useful in multi-step synthetic processes.
The combination of the Boc group with the pyridine ring offers unique reactivity profiles compared to other similar compounds.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-7-12(17)18)10-11-6-4-5-8-15-11/h4-6,8H,7,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOPLLWNBGGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
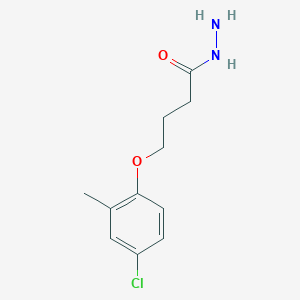
![1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2847560.png)
![{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol](/img/structure/B2847561.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2847563.png)
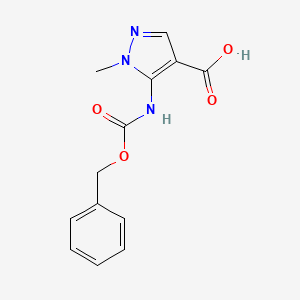

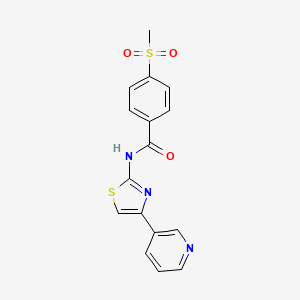
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2847570.png)
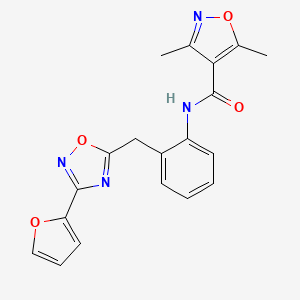
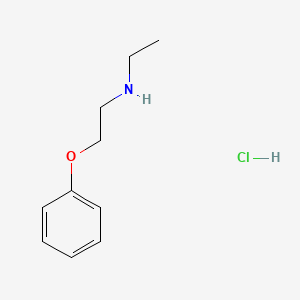
![1-[(2-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B2847576.png)
